molecular formula C18H17BrN2 B1385265 (3Ar,4s,9bs)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinolin-8-amine CAS No. 1391424-92-2

(3Ar,4s,9bs)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinolin-8-amine

Cat. No.: B1385265
CAS No.: 1391424-92-2
M. Wt: 341.2 g/mol
InChI Key: YCLVBFQSWVXAOH-HDMKZQKVSA-N
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Description

(3Ar,4s,9bs)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinolin-8-amine is a complex organic compound with a unique structure that includes a bromophenyl group and a tetrahydrocyclopentaquinoline core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Ar,4s,9bs)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinolin-8-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the cyclopentaquinoline core, followed by the introduction of the bromophenyl group through a series of substitution reactions. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reaction setups and continuous flow chemistry techniques to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(3Ar,4s,9bs)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinolin-8-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Sodium azide, thiols, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted quinolines.

Scientific Research Applications

Chemistry

In chemistry, (3Ar,4s,9bs)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinolin-8-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (3Ar,4s,9bs)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinolin-8-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3Ar,4s,9bs)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinolin-8-amine include other tetrahydroquinoline derivatives and bromophenyl-substituted compounds. Examples include:

  • Tetrahydroquinoline
  • 4-Bromophenylamine
  • Cyclopentaquinoline derivatives

Uniqueness

What sets this compound apart is its specific combination of structural features. The presence of both the bromophenyl group and the tetrahydrocyclopentaquinoline core provides unique chemical properties and potential biological activities that are not found in other similar compounds.

Properties

IUPAC Name

(3aR,4S,9bS)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2/c19-12-6-4-11(5-7-12)18-15-3-1-2-14(15)16-10-13(20)8-9-17(16)21-18/h1-2,4-10,14-15,18,21H,3,20H2/t14-,15+,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCLVBFQSWVXAOH-HDMKZQKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3)N)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=C[C@H]2[C@@H]1[C@H](NC3=C2C=C(C=C3)N)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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